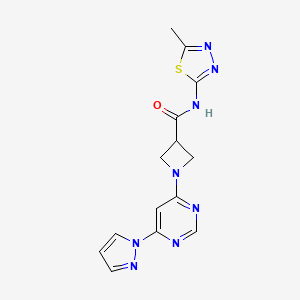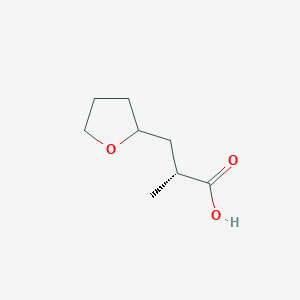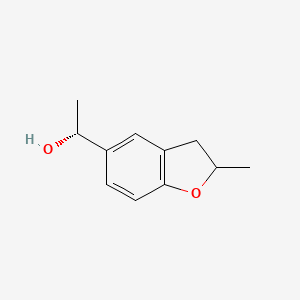
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, also known as S-Ethyl-5-methyl-2-(1-methylethyl)-2,3-dihydrobenzofuran-7-ol, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
New Lignan, Benzofuran, and Sesquiterpene Derivatives
Research on Leontopodium alpinum and L. leontopodioides roots led to the isolation of new compounds including a benzofuran derivative. This study highlights the potential of benzofuran compounds in the exploration of natural product chemistry and their applications in various scientific fields, such as the development of novel pharmaceuticals or bioactive compounds New Lignan, Benzofuran, and Sesquiterpene Derivatives from the Roots of Leontopodium alpinum and L. leontopodioides.
Antitumor Agents and Tubulin Polymerization Inhibition
Benzofuran lignans, related to the chemical structure , have been synthesized and evaluated for their antitumor activity, particularly in inhibiting tubulin polymerization. These studies suggest potential applications of benzofuran derivatives in cancer research, offering a new avenue for the development of antitumor agents Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization.
Material Science Applications
In material science, benzofuran derivatives have been studied for their dielectric and thermal properties. The research on methacrylate polymers bearing benzofuran side groups contributes to the understanding of these materials' behaviors and potential uses in electronic devices or as materials with specific thermal and electrical properties Dielectric and thermal properties of the methacrylate polymer bearing chalcone side group.
DNA Topoisomerases Inhibition
Benzofuran compounds isolated from Gastrodia elata have shown inhibitory activities against DNA topoisomerases I and II. This indicates the potential use of benzofuran derivatives in the development of therapeutic agents targeting DNA topoisomerases, enzymes crucial for DNA replication and cell division Two new benzofurans from Gastrodia elata and their DNA topoisomerases I and II inhibitory activities.
Renewable PET Production
Benzofuran derivatives have also been explored in the context of renewable polyethylene terephthalate (PET) production. The catalytic reactions involving ethylene and biomass-derived furans, including benzofuran compounds, offer a sustainable pathway to biobased terephthalic acid precursors, crucial for PET synthesis Route to Renewable PET: Reaction Pathways and Energetics of Diels–Alder and Dehydrative Aromatization Reactions Between Ethylene and Biomass-Derived Furans Catalyzed by Lewis Acid Molecular Sieves.
properties
IUPAC Name |
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLQROWORGMKX-BRFYHDHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)
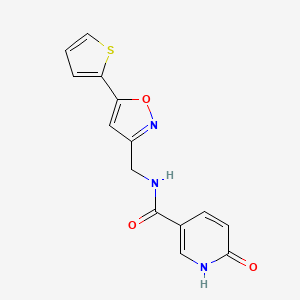

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)
![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
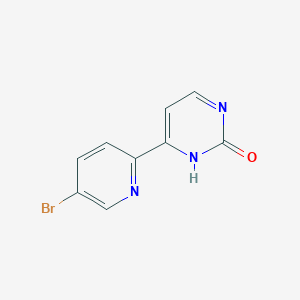
![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)

